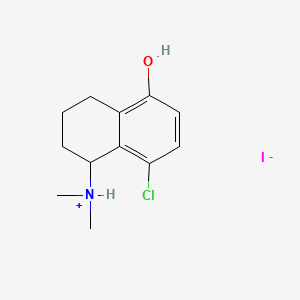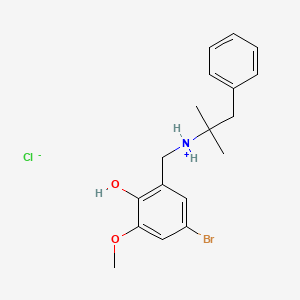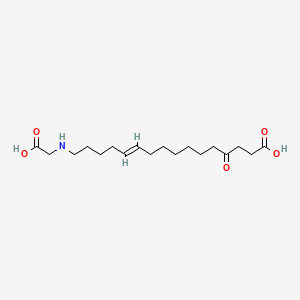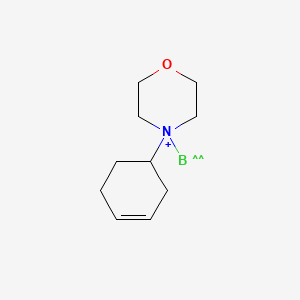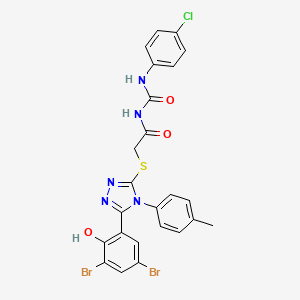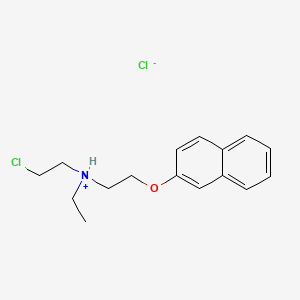
2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a naphthyl group, an ethyl group, and a beta-chloroethylamine moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride typically involves the reaction of 2-naphthol with ethylene oxide to form 2-naphthyloxyethanol. This intermediate is then reacted with ethylamine and beta-chloroethylamine hydrochloride under controlled conditions to yield the desired compound. The reaction conditions often include the use of organic solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium alkoxides in alcohol solvents.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of naphthylamines.
Substitution: Formation of various substituted ethylamines.
科学的研究の応用
2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antineoplastic agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and surfactants.
作用機序
The mechanism of action of 2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride involves its interaction with cellular components. The beta-chloroethylamine moiety can alkylate DNA, leading to the inhibition of DNA replication and transcription. This alkylation process is facilitated by the formation of reactive intermediates that target nucleophilic sites on DNA .
類似化合物との比較
Similar Compounds
- 2-Chloroethylamine hydrochloride
- 2-Naphthol
- Ethylamine hydrochloride
Uniqueness
2-Naphthyloxyethylethyl-beta-chloroethylamine hydrochloride stands out due to its combined structural features, which confer unique reactivity and versatility. Unlike its individual components, this compound can participate in a broader range of chemical reactions and has more diverse applications in research and industry .
特性
CAS番号 |
63917-98-6 |
|---|---|
分子式 |
C16H21Cl2NO |
分子量 |
314.2 g/mol |
IUPAC名 |
2-chloroethyl-ethyl-(2-naphthalen-2-yloxyethyl)azanium;chloride |
InChI |
InChI=1S/C16H20ClNO.ClH/c1-2-18(10-9-17)11-12-19-16-8-7-14-5-3-4-6-15(14)13-16;/h3-8,13H,2,9-12H2,1H3;1H |
InChIキー |
RHMRYQBVNMDNNR-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CCOC1=CC2=CC=CC=C2C=C1)CCCl.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



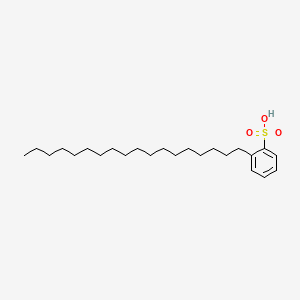
![1-[4-[2-(3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13783329.png)
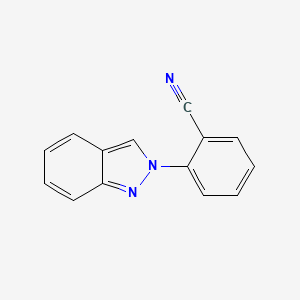
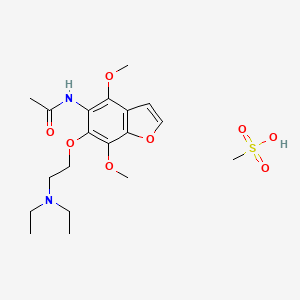
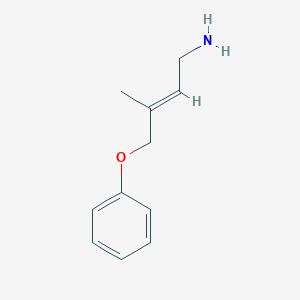
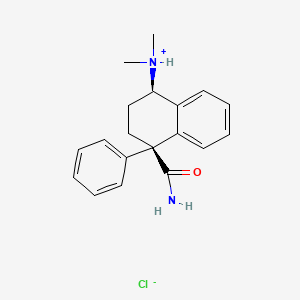
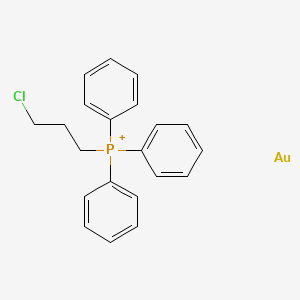
![1-Propanaminium, 3,3'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[N,N,N-triethyl-, bis(ethyl sulfate)](/img/structure/B13783355.png)
